molecular formula C7H5BrFNO2 B14807675 5-Bromo-4-fluoro-2-hydroxybenzamide

5-Bromo-4-fluoro-2-hydroxybenzamide

Cat. No.: B14807675
M. Wt: 234.02 g/mol
InChI Key: QPKAKLODNFGNHX-UHFFFAOYSA-N
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Description

5-Bromo-4-fluoro-2-hydroxybenzamide is an organic compound with the molecular formula C7H5BrFNO2 It is a derivative of benzamide, featuring bromine, fluorine, and hydroxyl functional groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-fluoro-2-hydroxybenzamide typically involves the bromination and fluorination of a benzamide precursor. One common method includes the following steps:

    Fluorination: The fluorine atom can be introduced using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Hydroxylation: The hydroxyl group can be introduced via a hydroxylation reaction using reagents like hydrogen peroxide or a hydroxylating agent under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-fluoro-2-hydroxybenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide for nucleophilic substitution; Lewis acids for electrophilic substitution.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Bromo-4-fluoro-2-hydroxybenzamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Material Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe or ligand in biochemical assays to study protein-ligand interactions.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-4-fluoro-2-hydroxybenzamide depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, inhibiting its activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and other enzymes involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-hydroxybenzamide: Similar structure but lacks the fluorine atom.

    4-Fluoro-2-hydroxybenzamide: Similar structure but lacks the bromine atom.

    5-Bromo-4-fluoro-2-methoxybenzamide: Similar structure but with a methoxy group instead of a hydroxyl group.

Uniqueness

5-Bromo-4-fluoro-2-hydroxybenzamide is unique due to the presence of both bromine and fluorine atoms, which can influence its reactivity and interactions with biological targets. The combination of these functional groups can enhance its binding affinity and specificity in medicinal applications, making it a valuable compound for drug discovery and development.

Properties

Molecular Formula

C7H5BrFNO2

Molecular Weight

234.02 g/mol

IUPAC Name

5-bromo-4-fluoro-2-hydroxybenzamide

InChI

InChI=1S/C7H5BrFNO2/c8-4-1-3(7(10)12)6(11)2-5(4)9/h1-2,11H,(H2,10,12)

InChI Key

QPKAKLODNFGNHX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Br)F)O)C(=O)N

Origin of Product

United States

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